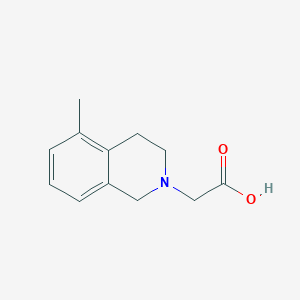
2-(5-甲基-1,2,3,4-四氢异喹啉-2-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is a compound that can be associated with the class of tetrahydroisoquinolines, which are heterocyclic chemical compounds containing a tetrahydroisoquinoline moiety. These compounds are of interest due to their potential biological activities and their presence in various natural products.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through different methods. One such method involves the treatment of o-quinol acetates derived from 6-hydroxy-7-methoxytetrahydroisoquinolines with acetic anhydride and concentrated sulfuric acid, leading to the formation of 5,6-diacetates. These diacetates can then be transformed into 5,6,7-trimethoxytetrahydroisoquinolines through hydrolysis and subsequent methylation . Although the specific synthesis of 2-(5-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The substitution patterns on this core, such as the presence of a methyl group and an acetic acid moiety, can significantly influence the chemical and biological properties of the compound .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions depending on their substitution patterns and reaction conditions. For instance, the synthesis of substituted dihydroisoxazolines has been reported using reactions of substituted propenones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid solution under ultrasound irradiation . This indicates that tetrahydroisoquinoline derivatives could potentially participate in similar reactions, leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives can be influenced by their molecular structure. For example, the presence of an acetic acid moiety could impart certain solubility characteristics in polar solvents. Additionally, the photophysical study of related compounds, such as 2-aryl-2,3-dihydroquinolin-4(1H)-ones, has shown that they exhibit yellowish-white fluorescence under UV light and solvatochromic characteristics, suggesting that similar tetrahydroisoquinoline derivatives might also display interesting optical properties .
科学研究应用
有机合成中的氧化还原中性环化反应
2-(5-甲基-1,2,3,4-四氢异喹啉-2-基)乙酸的一个显著应用是在有机合成中的氧化还原中性环化反应。具体来说,该化合物与电子不足的邻甲基苯甲醛发生氧化还原中性环化反应,其中乙酸充当溶剂和唯一的促进剂。这个过程涉及双C-H官能团化,这是有机化学中重要的反应,因为它具有原子和步骤经济性 (Paul, Adili, & Seidel, 2019)。
转化为3,4-二氢异喹啉
该化合物还在3,4-二氢异喹啉的合成中找到应用。例如,N-亚硝基-1,2,3,4-四氢异喹啉与碱处理后,可以转化为3,4-二氢异喹啉,展示了该化合物在有机转化中的多功能性 (Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974)。
杂环化和环螯合
该化合物还参与杂环化反应。例如,它参与形成复杂结构,如3,3-二甲基-1-(5-硫代-1,5-二氢-1,2,4-三唑-3-基甲基亚甲基羰基)-1,2,3,4-四氢异喹啉,突显了其在制备药理学上重要的杂环化合物中的作用 (Surikova, Mikhailovskii, & Vakhrin, 2010)。
新型抗菌剂的合成
此外,该化合物在合成新型抗菌剂方面起着重要作用。例如,它用于合成4-苄亚甲基-2-((1-苯基-3,4-二氢异喹啉-2(1H)-基)甲基)噁唑-5(4H)-酮衍生物,这些衍生物表现出有希望的抗菌活性。这一应用突显了该化合物在药物发现和制药化学中的潜力 (Rao et al., 2020)。
作用机制
Target of Action
It is known that tetrahydroisoquinoline (thiq) derivatives, which include 2-(5-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq derivatives are known to impact a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiq derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
属性
IUPAC Name |
2-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-3-2-4-10-7-13(8-12(14)15)6-5-11(9)10/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSCBGNEQVRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(CC2=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
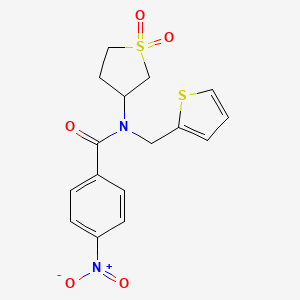
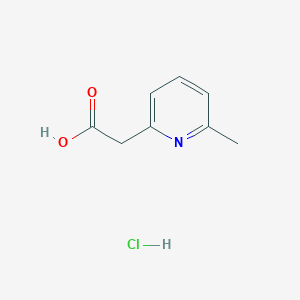
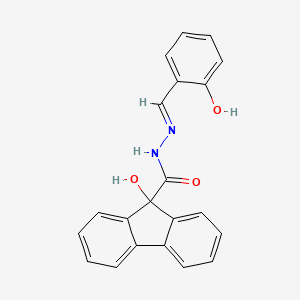

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
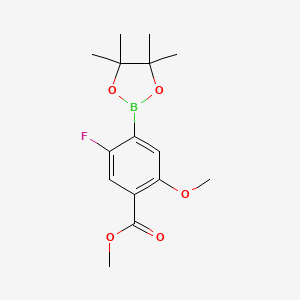
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
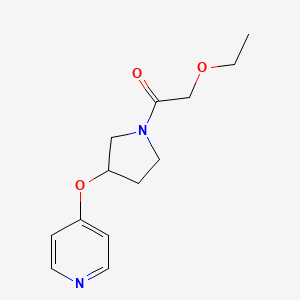
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)